7-methyl-1H-indazol-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

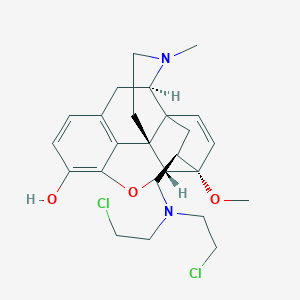

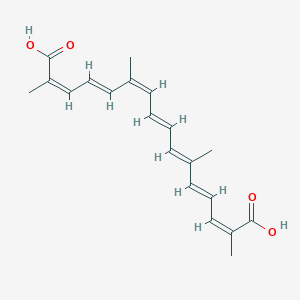

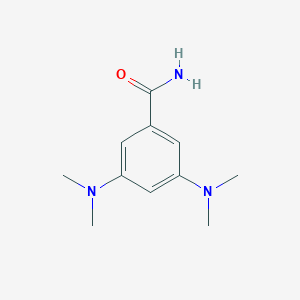

7-methyl-1H-indazol-3-ol is a derivative of indazole . Indazole is a heterocyclic compound that consists of a pyrazole ring fused to a benzene ring . Indazole derivatives have a wide range of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles, including 7-methyl-1H-indazol-3-ol, has been explored through various methods . These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of 7-methyl-1H-indazol-3-ol is C8H8N2O . The structure includes a benzene ring fused to a pyrazole ring, with a methyl group attached to the 7th carbon and a hydroxyl group attached to the 3rd carbon .Chemical Reactions Analysis

Indazole derivatives, including 7-methyl-1H-indazol-3-ol, can undergo various chemical reactions . For instance, they can participate in transition metal-catalyzed reactions and reductive cyclization reactions .Aplicaciones Científicas De Investigación

Anti-Inflammatory Agents

Indazole derivatives have been found to possess high anti-inflammatory activity . For example, certain 2,3-disubstituted tetrahydro-2H-indazoles have shown potential in in vivo anti-inflammatory models . This suggests that “7-methyl-1H-indazol-3-ol” could potentially be used in the development of new anti-inflammatory drugs.

Antimicrobial Agents

Indazole compounds have demonstrated antimicrobial properties . This suggests that “7-methyl-1H-indazol-3-ol” could be explored for its potential use in combating various microbial infections.

Anticancer Agents

Indazole derivatives have shown promise in the field of oncology . For instance, certain 3-amino-N-phenyl-1H-indazole-1-carboxamides have exhibited in vitro antineoplastic activity against clinically isolated human cancer cell lines . This indicates that “7-methyl-1H-indazol-3-ol” could potentially be used in cancer research and treatment.

Antihypertensive Agents

Indazole compounds have been found to possess antihypertensive properties . This suggests that “7-methyl-1H-indazol-3-ol” could potentially be used in the treatment of hypertension.

Hypoglycemic Agents

Indazole derivatives have demonstrated hypoglycemic activities . This suggests that “7-methyl-1H-indazol-3-ol” could potentially be used in the treatment of diabetes.

Antiprotozoal Agents

Indazole compounds have shown antiprotozoal properties . This suggests that “7-methyl-1H-indazol-3-ol” could potentially be used in the treatment of diseases caused by protozoan parasites.

Mecanismo De Acción

Target of Action

These include enzymes like cyclo-oxygenase-2 (COX-2) and various receptors involved in inflammatory responses . The specific role of these targets depends on the context of the disease or condition being treated.

Mode of Action

Indazole derivatives have been reported to inhibit the production of certain mediators in osteoarthritis (oa) cartilage, such as prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . This suggests that 7-methyl-1H-indazol-3-ol may interact with its targets to modulate these biochemical pathways.

Biochemical Pathways

For instance, they have been found to inhibit the production of inflammatory mediators in OA cartilage, suggesting an impact on inflammation and pain pathways

Result of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, it’s plausible that 7-methyl-1H-indazol-3-ol may have similar effects.

Propiedades

IUPAC Name |

7-methyl-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOVTXHCNDSIQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625235 |

Source

|

| Record name | 7-Methyl-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-1H-indazol-3-ol | |

CAS RN |

120277-21-6 |

Source

|

| Record name | 7-Methyl-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)

![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)